7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
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Overview
Description
7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic organic compound with a complex structure. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
4a,5,6,7,8,8a-hexahydroquinazoline: A reduced form of quinazoline.
2,4-dione derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
7-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h4-6H,1-3,9H2,(H2,10,11,12,13) |
InChI Key |
YBUZSIGVDGUPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N)NC(=O)NC2=O |
Origin of Product |
United States |
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